molecular formula C11H12N2O3 B12953491 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid

3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid

Cat. No.: B12953491
M. Wt: 220.22 g/mol
InChI Key: JRCODGSPROVDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

it is known to interact with molecular targets and pathways involved in the oxidation and reduction processes of tryptophan derivatives . Further research is needed to elucidate the specific molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other similar compounds such as 1-(3-Indolylmethyl)-1,2,3,4-tetrahydro-b-carboline-3-carboxylic acid, 10-Methoxy-2,3,4,4a,6,6a-hexahydro1benzofuro[3,2-c]indole-5(1H)-carboximidamide hydrochloride, and 7-[(3-Chloro-4-fluoroanilino)carbonyl]amino-1H-indole-2-carboxylic acid . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as a pharmaceutical secondary standard and its role in the oxidation and reduction processes of tryptophan derivatives .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

8b-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-9(15)8-5-11(16)6-3-1-2-4-7(6)12-10(11)13-8/h1-4,8,10,12-13,16H,5H2,(H,14,15)

InChI Key

JRCODGSPROVDTR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2C1(C3=CC=CC=C3N2)O)C(=O)O

Origin of Product

United States

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